molecular formula C15H20ClNO2 B2533416 4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride CAS No. 60926-04-7

4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride

Cat. No. B2533416
CAS RN: 60926-04-7
M. Wt: 281.78
InChI Key: OUUJCRMFXWWRGV-UHFFFAOYSA-N
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Description

“4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride” is a chemical compound with the molecular formula C15H20ClNO2 . It has an average mass of 281.778 Da and a monoisotopic mass of 281.118256 Da . It is also known as 1 (2H)-Pyridinebutanoic acid, 3,6-dihydro-4-phenyl-, hydrochloride (1:1) [ACD/Index Name] and 4- (4-Phenyl-3,6-dihydro-1 (2H)-pyridinyl)butanoic acid hydrochloride (1:1) [ACD/IUPAC Name] .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridinyl group attached to a phenyl group and a butanoic acid group . The InChI representation of the molecule is InChI=1S/C15H19NO2.ClH/c17-15(18)7-4-10-16-11-8-14(9-12-16)13-5-2-1-3-6-13;/h1-3,5-6,8H,4,7,9-12H2,(H,17,18);1H .


Physical And Chemical Properties Analysis

The compound has a net charge of 0 . Its average mass is 281.780 and its monoisotopic mass is 281.11826 . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Species Differences in Biotransformation

One of the research areas concerning this compound involves its biotransformation in different species. 4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride has been studied for its metabolic transformations across various species. For instance, in humans, the ketone group of similar compounds is rapidly reduced to an alcohol, whereas in animals like rats, mice, and dogs, the butanoic side-chain undergoes rapid oxidation to acetic acid. These species-specific metabolic pathways have significant implications for the compound's pharmacological properties and therapeutic applications (Pottier, Busigny, & Raynaud, 1978).

Role in Treating Idiopathic Pulmonary Fibrosis

The compound has been explored for its potential in treating idiopathic pulmonary fibrosis. Specific derivatives of this compound showed high affinity and selectivity for the αvβ6 integrin, which is a critical target in idiopathic pulmonary fibrosis. These properties make it a candidate for further clinical investigation as a potential therapeutic agent for this condition (Procopiou et al., 2018).

Antimicrobial Activity

The compound has been studied for its antimicrobial properties. Novel cyclization of derivatives of 4-(substituted-phenylsulfonamido)butanoic acids has been achieved, leading to compounds with significant antimicrobial activity. The minimum inhibitory concentration values for these synthesized compounds indicated potent activity against various microbial strains (Zareef, Iqbal, & Arfan, 2008).

Synthesis of β-Substituted γ-Aminobutyric Acid Derivatives

The compound and its derivatives have been used in the synthesis of β-substituted γ-aminobutyric acid derivatives, which exhibit high pharmacological activity. For example, specific derivatives like Phenibut and Baclofen, which are structurally related, are used as nootropic agents and myorelaxants, respectively. Such research contributes to the development of new pharmacologically active substances (Vasil'eva et al., 2016).

properties

IUPAC Name

4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2.ClH/c17-15(18)7-4-10-16-11-8-14(9-12-16)13-5-2-1-3-6-13;/h1-3,5-6,8H,4,7,9-12H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUJCRMFXWWRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CCCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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